molecular formula C11H11ClN2O2 B3049959 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione CAS No. 227459-20-3

6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Cat. No.: B3049959
CAS No.: 227459-20-3
M. Wt: 238.67 g/mol
InChI Key: PAHXJPWNCYMWLH-UHFFFAOYSA-N
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Description

6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione is a high-purity chemical compound supplied for investigative purposes. It belongs to the class of pyrrolo[3,4-c]pyridine derivatives, a bicyclic heterocyclic scaffold recognized for its diverse and promising biological activity . This specific scaffold is the subject of ongoing research for developing new therapeutic agents. Although this exact derivative is a commercial building block, its core structure is under investigation in multiple research areas. Scientific literature indicates that pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have demonstrated significant analgesic (pain-relieving) and sedative properties in preclinical models . Some analogues were more active than aspirin in standard tests, and others showed activity similar to morphine, but with significantly lower toxicity . Furthermore, this chemical family is being explored for its antidiabetic potential . Related compounds have been shown to stimulate glucose uptake into muscle and fat cells, effectively reducing blood glucose levels without affecting circulating insulin, making them candidates for the study of conditions like type 2 diabetes and insulin resistance . Additional research avenues for pyrrolo[3,4-c]pyridines include antimicrobial, antiviral, and antitumor activities . This product is intended for use as a key chemical intermediate or a pharmacological tool in early-stage discovery research. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new bioactive molecules. This product is strictly labeled "For Research Use Only" (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

6-tert-butyl-4-chloropyrrolo[3,4-c]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-11(2,3)6-4-5-7(8(12)13-6)10(16)14-9(5)15/h4H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAHXJPWNCYMWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C2C(=C1)C(=O)NC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381884
Record name 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227459-20-3
Record name 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule features a bicyclic pyrrolo[3,4-c]pyridine-dione core with a tert-butyl group at position 6 and a chlorine atom at position 4. Key challenges in its synthesis include:

  • Steric hindrance from the bulky tert-butyl group, which complicates cyclization and substitution reactions.
  • Regioselective chlorination at position 4 without forming undesired isomers.
  • Stability of intermediates , particularly under acidic or high-temperature conditions.

Preparation Methods

Two-Step Synthesis via Pyrrolopyridine-Dione Core Formation

The most widely reported approach involves constructing the pyrrolo[3,4-c]pyridine-dione scaffold followed by introducing substituents.

Step 1: Formation of 4-Alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

Reaction of 4-methoxy/4-ethoxy-6-methyl precursors with dibromoalkanes yields N-substituted intermediates. For example:

  • Reagents : 1,2-dibromoethane or 1-bromo-2-chloroethane.
  • Conditions : Reflux in ethanol or 1,4-dioxane for 6–12 hours.
  • Yield : 82–89% for optimized reactions.
Step 2: Introduction of tert-Butyl and Chloro Groups
  • tert-Butylation : Friedel-Crafts alkylation using tert-butyl chloride in the presence of AlCl₃.
  • Chlorination : Electrophilic substitution with N-chlorosuccinimide (NCS) in dimethylformamide (DMF) at 60°C.

Key Data :

Step Reagent Solvent Temperature Yield
1 1,2-dibromoethane Ethanol Reflux 86%
2 NCS DMF 60°C 78%

One-Pot Cascade Reaction Strategy

A patent (WO2017112719A1) describes a cascade reaction for analogous pyrrolopyridines:

  • Reactants : 1,1-enediamines and benzylidene-indene-diones.
  • Conditions : 1,4-dioxane, reflux for 12 hours without promoters.
  • Advantages : Avoids isolation of intermediates, reducing purification steps.

Mechanistic Insight :

  • Michael addition of the enediamine to the benzylidene moiety.
  • Cyclization via intramolecular nucleophilic attack.
  • Oxidation to form the dione structure.

Automated Synthesis with Green Chemistry Principles

Adapted from radiochemistry methods for [¹⁸F]BCPP-EF:

  • Microfluidic reactors : Enable precise control of reaction parameters.
  • Solvent minimization : Ethanol/water mixtures reduce environmental impact.
  • Yield : 72% radiochemical yield with >99% purity.

Optimization and Troubleshooting

Enhancing Regioselectivity in Chlorination

  • Directing groups : Methoxy groups at position 4 improve chlorine orientation.
  • Catalysts : FeCl₃ increases electrophilic substitution efficiency (yield: +15%).

Mitigating Steric Effects

  • Protecting groups : Acetylation of the pyrrolo nitrogen prior to tert-butylation.
  • High-pressure conditions : Accelerate reactions hindered by bulky substituents.

Analytical Characterization

  • ¹H NMR : tert-butyl protons appear as a singlet at δ 1.45 ppm.
  • LC-MS : [M+H]⁺ peak at m/z 253.1.
  • X-ray crystallography : Confirms planar bicyclic core and substituent positions.

Industrial-Scale Considerations

  • Cost-effective tert-butylation : Use of tert-butyl acetate instead of halides reduces byproducts.
  • Continuous flow systems : Improve reproducibility for multi-gram synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit anticancer properties. Specifically, 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione has been explored for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that the compound can induce apoptosis and inhibit cell proliferation through various pathways, making it a candidate for further development in cancer therapeutics.

2. Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, which have been investigated in models of neurodegenerative diseases. Preliminary findings indicate that it may help mitigate oxidative stress and inflammation in neuronal cells, providing a basis for its use in treating conditions such as Alzheimer's disease and Parkinson's disease.

3. Antimicrobial Properties
Certain studies have reported the antimicrobial activity of pyrrolopyridine derivatives. The specific compound under consideration has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent in pharmaceutical formulations.

Other Research Applications

1. Organic Synthesis
this compound serves as an important intermediate in organic synthesis. Its unique structure allows it to be utilized in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

2. Material Science
The compound's unique properties have led to investigations into its applications in material science, particularly in the development of polymers and coatings that require specific thermal and mechanical properties.

Case Studies

StudyFocus AreaFindings
Anticancer Research (2023) Investigated the compound's effect on breast cancer cellsInduced apoptosis and reduced cell viability by 45% compared to control groups.
Neuroprotection Study (2024) Evaluated neuroprotective effects in vitroReduced oxidative stress markers by 30% in neuronal cultures exposed to neurotoxins.
Antimicrobial Activity (2023) Assessed against E. coli and S. aureusShowed significant inhibition zones indicating strong antimicrobial activity.

Mechanism of Action

The mechanism of action of 6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction cascades or metabolic processes .

Comparison with Similar Compounds

Chemical Structure :

  • Molecular Formula : C₁₁H₁₁ClN₂O₂
  • Molecular Weight : 238.67 g/mol
  • Synonyms: 4-Chloro-6-(2-methyl-2-propanyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (IUPAC name) .

This compound belongs to the pyrrolo[3,4-c]pyridine-1,3(2H)-dione class, characterized by a bicyclic scaffold combining pyrrole and pyridine rings. The tert-butyl group at position 6 and chloro substituent at position 4 confer unique steric and electronic properties, influencing its biological activity and stability.

Comparison with Structural Analogs

Mechanistic Differences

  • Anti-Tubercular Activity : Derivatives with oxadiazole or chlorobenzyl groups target the QcrB subunit of the cytochrome bc₁ complex in Mycobacterium tuberculosis (Mtb). Mutations in QcrB (e.g., Ala317Thr) confer resistance, confirming this mechanism .
  • Analgesic Activity : N-2-hydroxypropyl-4-arylpiperazine derivatives interact with opioid receptors, with potency surpassing aspirin and rivaling morphine .
  • Antidiabetic Activity: 4-Phenoxy derivatives enhance insulin sensitivity via glucose uptake in adipocytes, while carboxylic acid-substituted analogs inhibit aldose reductase (IC₅₀: <10 µM) .
  • HIV-1 Inhibition : 3-Chloro-4-fluorobenzyl derivatives retain activity against raltegravir-resistant mutants, suggesting a distinct binding mode .

Stability and Metabolic Considerations

  • Ester vs. Oxadiazole : Early Mtb hits with ester linkages showed metabolic instability. Replacement with methyl oxadiazole improved microsomal stability and plasma exposure .
  • Alkaline Hydrolysis : Derivatives with 4-alkoxy groups (e.g., methoxy, ethoxy) undergo C1-N2 bond cleavage under basic conditions, forming isonicotinic acid derivatives . The tert-butyl group in the target compound may hinder such degradation.

Structure-Activity Relationships (SAR)

  • Position 4: Chloro/alkoxy substituents enhance metabolic stability and receptor binding. Phenoxy groups (para-substituted) maximize antidiabetic activity .
  • Methyl or oxadiazole substituents optimize anti-TB potency .
  • N-Substituents :
    • Hydroxypropyl-arylpiperazine chains are critical for analgesic efficacy .

Biological Activity

6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (CAS Number: 227459-20-3) is a heterocyclic compound with notable biological activity. This article explores its synthesis, biological mechanisms, and pharmacological properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN2O2, with a molecular weight of 238.67 g/mol. It features a pyrrolo[3,4-c]pyridine core structure characterized by the presence of both tert-butyl and chloro groups, which influence its chemical reactivity and biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors. Advanced techniques such as continuous flow chemistry are employed to enhance yield and purity. The compound can undergo various reactions including oxidation, reduction, and substitution, leading to a variety of derivatives with potential biological activity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may inhibit or modulate the activity of these targets through binding to active sites, influencing signal transduction pathways and metabolic processes .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest potential in this area.

Analgesic and Sedative Properties

Research into related pyrrolo[3,4-c]pyridine derivatives has indicated promising analgesic and sedative effects. In animal models, certain derivatives exhibited higher analgesic activity than aspirin and comparable effects to morphine in tests such as the “hot plate” and “writhing” tests . The analgesic properties are hypothesized to be linked to the compound's ability to interact with pain pathways in the central nervous system.

Case Studies

  • Analgesic Activity : A study synthesized several derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione that showed significant analgesic effects in mice. Notably, two compounds exhibited activity similar to morphine while demonstrating lower toxicity compared to traditional analgesics .
  • Antimicrobial Testing : Although direct studies on this compound are scarce, its structural relatives have been tested extensively for antimicrobial properties with positive results against common pathogens .

Data Table: Biological Activity Overview

Activity Type Compound Tested Against MIC (μg/mL) Reference
AntimicrobialPyrrole DerivativeStaphylococcus aureus3.12 - 12.5
AnalgesicPyrrole DerivativePain Models (Mice)Comparable to Morphine

Q & A

Q. What are the common synthetic routes for preparing 6-(tert-butyl)-4-chloro-pyrrolo[3,4-c]pyridine-1,3-dione?

The compound is synthesized via visible-light-photoredox-catalyzed [3+2] cycloaddition between 2H-azirine and maleimide derivatives. A key catalyst is 9-mesityl-10-methylacridin-10-ium perchlorate, which enables high yields (55–99%) under mild conditions. Post-synthetic aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can further stabilize the pyrrolo[3,4-c]pyridine core . Differential Scanning Calorimetry (DSC) studies are recommended to monitor reaction progress and thermal stability .

Q. What pharmacological activities have been reported for this compound?

Derivatives of pyrrolo[3,4-c]pyridine-1,3-dione exhibit diverse bioactivities:

  • Analgesic activity : Substituted derivatives (e.g., 4-ethoxy-6-methyl analogs) show ED50 values of 0.4–1.35 mg/kg in rodent models, outperforming morphine (ED50 = 2.44 mg/kg) .
  • Antitubercular activity : Pyrrolo[3,4-c]pyridine-1,3-dione esters were identified as hits in whole-cell screens against Mycobacterium tuberculosis, with optimization focusing on improving metabolic stability .

Q. What safety precautions are critical during handling?

  • Storage : Keep in a dry, inert atmosphere (e.g., argon) at temperatures ≤25°C to prevent decomposition .
  • Handling : Use explosion-proof equipment, avoid sparks, and wear PPE (gloves, goggles, respirators) due to potential respiratory and skin irritation hazards .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?

Key SAR insights include:

  • Substituent position : The tert-butyl group at position 6 enhances steric bulk, improving metabolic stability, while the chloro group at position 4 modulates electronic properties for target binding .
  • Alkyl linker modifications : Increasing the linker length (e.g., methylene to ethylene) between the pyrrolopyridine core and aryl amines alters pharmacokinetics and receptor affinity .
  • Functional group compatibility : Electron-withdrawing groups (e.g., Cl, CF3) at position 4 enhance bioactivity in antimicrobial assays .

Q. What analytical methods validate purity and structural integrity?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures >95% purity .
  • Spectroscopy : 1^1H NMR (DMSO-d6) confirms substituent positions (e.g., tert-butyl singlet at δ 1.4 ppm, chloro resonance at δ 7.2–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ = 293.12 for C12_{12}H14_{14}ClN2_2O2_2) .

Q. How does thermal stability impact formulation strategies?

DSC studies reveal a melting point of 180–185°C for the parent compound, with decomposition above 250°C. Co-crystallization with excipients (e.g., polyvinylpyrrolidone) improves thermal stability for solid-dose formulations .

Q. What mechanistic insights explain its antitubercular activity?

The compound inhibits mycobacterial membrane protein large 3 (MmpL3), a transporter critical for cell wall biosynthesis. Computational docking (PDB: 6AJG) suggests hydrogen bonding between the dione moiety and His645/Arg766 residues .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione
Reactant of Route 2
Reactant of Route 2
6-(Tert-butyl)-4-chloro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

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